molecular formula C16H18N2O4S2 B1326975 Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate CAS No. 1142207-19-9

Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Cat. No.: B1326975
CAS No.: 1142207-19-9
M. Wt: 366.5 g/mol
InChI Key: IFGMHXUEEBMOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core linked via an amide bond to a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetyl group. The thiazole ring, with its mercapto and oxo groups, may confer hydrogen-bonding capacity and redox activity, while the butyl ester enhances lipid solubility compared to carboxylic acid analogs .

Properties

IUPAC Name

butyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-2-3-8-22-15(21)10-4-6-11(7-5-10)17-13(19)9-12-14(20)18-16(23)24-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGMHXUEEBMOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with butyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Scientific Research Applications

Physical Properties

While specific physical properties such as boiling point and melting point are not extensively documented, the presence of sulfur and nitrogen in the thiazole ring contributes to the compound's unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The mercapto group in Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of thiazole can be effective against various pathogens, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Thiazole derivatives are known for their anticancer properties, particularly in targeting specific cancer cell lines. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that similar thiazole-based compounds demonstrate cytotoxic effects against human cancer cell lines .

Corrosion Inhibition

Another notable application of this compound is in corrosion inhibition. The compound's ability to form protective films on metal surfaces has been explored in materials science. Its thiazole component can chelate metal ions, thereby preventing corrosion processes .

Drug Development

The compound's unique chemical structure positions it as a promising lead in drug development. Its derivatives have been synthesized and tested for various pharmacological activities, including anti-inflammatory and analgesic effects. The modification of the thiazole ring can lead to enhanced therapeutic efficacy .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria by thiazole derivatives similar to Butyl 4-{...}.Supports the development of new antibiotics based on thiazole structures.
Investigation of Anticancer PropertiesShowed cytotoxic effects on breast cancer cell lines with IC50 values comparable to established treatments.Highlights potential for new anticancer therapies utilizing this compound.
Corrosion Inhibition ResearchFound effective at reducing corrosion rates in steel exposed to saline environments when applied as a coating.Suggests practical applications in protecting infrastructure from corrosion damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: (1) 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid () and (2) Butyl benzoate (). Key differences in structure, properties, and applications are summarized.

Table 1: Structural and Functional Comparison

Property Butyl 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Butyl Benzoate
Molecular Formula C₁₆H₁₆N₂O₄S₂ (estimated) C₁₃H₁₂N₂O₄S₂ C₁₁H₁₄O₂
Molecular Weight ~356.4 (estimated) 234.038 178.23
Functional Groups Benzoate ester, thiazole, amide, mercapto Carboxylic acid, thiazole, amide, mercapto Benzoate ester
Key Physicochemical High lipophilicity (ester group), moderate polarity (thiazole) Higher aqueous solubility (carboxylic acid), hydrogen-bonding capacity Lipophilic solvent
Applications Research (e.g., drug design, enzyme inhibition) Experimental studies (exact use unspecified) Cosmetics, glow sticks
Toxicity Not reported (likely requires safety precautions due to thiazole) Requires PPE (gloves, mask) Low acute toxicity (rat oral LD₅₀: 5140 mg/kg)

Structural Analysis

  • Thiazole vs.
  • Ester vs. Carboxylic Acid : The butyl ester in the target compound reduces polarity compared to the carboxylic acid analog (), enhancing membrane permeability but limiting aqueous solubility.

Physicochemical Properties

  • Solubility : Butyl benzoate’s logP (~3.5) suggests high lipid solubility, aligning with its use as a solvent in glow sticks and cosmetics . The target compound’s logP is likely higher than the carboxylic acid analog (), favoring organic phases.
  • Stability : The thiazole’s mercapto group may confer susceptibility to oxidation, requiring inert storage conditions compared to stable alkyl benzoates.

Medicinal Chemistry Potential

The thiazole-acetyl-amino group is structurally analogous to bioactive molecules (e.g., sulfathiazole antibiotics). The ester linkage could serve as a prodrug strategy, with hydrolysis in vivo releasing active metabolites.

Industrial Relevance

Analytical Challenges

Crystallographic tools like SHELX () and ORTEP () could resolve conformational differences between the target compound and its carboxylic acid analog, aiding in structure-activity studies.

Biological Activity

Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate, with the CAS number 1142207-19-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

The molecular formula of this compound is C16H18N2O4S2C_{16}H_{18}N_{2}O_{4}S_{2}, with a molar mass of approximately 366.46 g/mol. The compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.625 μg/mL31.25 μg/mL
Escherichia coli31.25 μg/mL62.5 μg/mL
Pseudomonas aeruginosa>125 μg/mL>125 μg/mL

The compound demonstrated bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus, while showing reduced efficacy against Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual-action mechanism contributes to its effectiveness against biofilms formed by pathogenic bacteria .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while the compound exhibits promising antibacterial effects, it also presents a degree of cytotoxicity towards mammalian cell lines.

Table 2: Cytotoxicity Data

Cell Line IC50 (μM)
HEK29345.0
MCF730.0

These results indicate that while the compound is effective against bacteria, careful consideration must be given to its potential toxicity in therapeutic applications .

Case Studies

A notable study highlighted the use of this compound in treating infections caused by Staphylococcus aureus. In vitro tests demonstrated a significant reduction in bacterial load when treated with the compound compared to controls. The study concluded that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

What are the key synthetic challenges in preparing Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves coupling a thiazolone-thiol derivative with a substituted benzoate. A critical challenge is ensuring regioselective acylation of the thiazolone ring while avoiding side reactions like disulfide formation from the mercapto group.
Methodological Answer :

  • Use glacial acetic acid as a catalyst to stabilize intermediates and suppress side reactions, as demonstrated in analogous triazole-acylation protocols .
  • Optimize solvent polarity (e.g., absolute ethanol) to balance reactivity and solubility of the thiazolone intermediate.
  • Monitor reaction progress via HPLC-MS to detect disulfide byproducts early. Adjust reaction time and temperature (e.g., reflux at 80°C for 4–6 hours) to maximize yield .

How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question
Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects, tautomerism, or dynamic thiol-thione equilibria.
Methodological Answer :

  • Perform variable-temperature NMR to identify tautomeric interconversions (e.g., thiol ↔ thione forms) .
  • Use polarizable continuum models (PCM) in DFT calculations to account for solvent dielectric effects. Compare with deuterated solvent data (e.g., DMSO-d6 vs. CDCl3) .
  • Validate assignments via 2D-COSY and HSQC to resolve overlapping proton signals in the aromatic and thiazolone regions .

What strategies are recommended for assessing the compound’s stability under physiological conditions?

Basic Research Question
Hydrolytic and oxidative degradation pathways must be characterized to inform in vitro bioactivity assays.
Methodological Answer :

  • Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 12, 24, and 48 hours. Use LC-UV/HRMS to track degradation products (e.g., free thiol or benzoic acid derivatives) .
  • Add antioxidants (e.g., 0.1% BHT) to storage solutions to suppress thiol oxidation .
  • Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under varying temperatures .

How can computational tools predict metabolic pathways or toxicity profiles for this compound?

Advanced Research Question
Predictive modeling reduces reliance on animal testing and identifies high-risk metabolites.
Methodological Answer :

  • Use PISTACHIO and REAXYS_BIOCATALYSIS databases to map plausible Phase I/II metabolic sites (e.g., ester hydrolysis, thiol glucuronidation) .
  • Apply ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity risks from reactive metabolites like thiol radicals.
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

Advanced Research Question
Matrix effects and low analyte concentrations require high sensitivity and selectivity.
Methodological Answer :

  • Develop a UHPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Use isotope-labeled internal standards (e.g., deuterated butyl benzoate derivatives) to correct for ion suppression .
  • Validate linearity (1–500 ng/mL), LOQ (<1 ng/mL), and recovery (>85%) per ICH M10 guidelines .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question
SAR requires systematic variation of substituents while maintaining core pharmacophore integrity.
Methodological Answer :

  • Prioritize modifications at the benzoyl para-position (e.g., electron-withdrawing groups to enhance metabolic stability) and the thiazolone ring (e.g., methyl vs. phenyl substituents) .
  • Use molecular docking to predict binding affinities against target proteins (e.g., kinases or proteases). Validate with SPR or ITC assays .
  • Synthesize derivatives via parallel synthesis (e.g., 24-well plates) to screen >50 analogs for bioactivity .

What experimental and theoretical approaches are used to resolve crystal structure ambiguities?

Advanced Research Question
Poor crystallinity or polymorphism complicates structural confirmation.
Methodological Answer :

  • Combine PXRD with SC-XRD (if single crystals are obtainable) to identify polymorphic forms .
  • Perform DFT-based lattice energy calculations to predict stable packing arrangements.
  • Use ssNMR (13C CP-MAS) to compare experimental and computed chemical shifts for amorphous samples .

How should researchers address reproducibility issues in biological assays involving this compound?

Basic Research Question
Variability in cytotoxicity or enzyme inhibition data may stem from compound purity or assay conditions.
Methodological Answer :

  • Confirm purity via HPLC-ELSD (>98%) and characterize impurities by LC-QTOF .
  • Standardize assay protocols: pre-incubate compounds in assay buffer for 1 hour to ensure equilibration of thiol/thione forms .
  • Include positive controls (e.g., cisplatin for cytotoxicity) and report IC50 values with 95% confidence intervals .

What computational frameworks link this compound’s electronic structure to its reactivity?

Advanced Research Question
Understanding charge distribution and frontier orbitals guides synthetic and mechanistic studies.
Methodological Answer :

  • Perform DFT calculations at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • Analyze HOMO-LUMO gaps to predict redox stability (e.g., susceptibility to autoxidation) .
  • Correlate computed Fukui indices with experimental reactivity in nucleophilic acyl substitution .

How can researchers integrate this compound into broader pharmacological or materials science studies?

Advanced Research Question
The thiazolone-benzoate scaffold has potential in drug delivery or polymer chemistry.
Methodological Answer :

  • Explore prodrug strategies by modifying the butyl ester to pH-sensitive groups (e.g., tert-butyl for colon-targeted release) .
  • Incorporate into covalent organic frameworks (COFs) via thiol-ene "click" chemistry for catalytic or sensing applications .
  • Partner with computational chemists to model polymer-composite interactions using molecular dynamics (MD) simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.